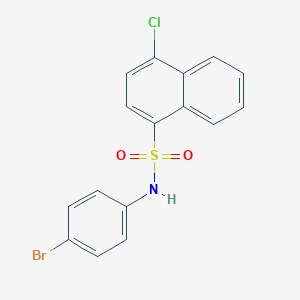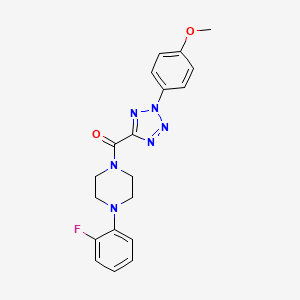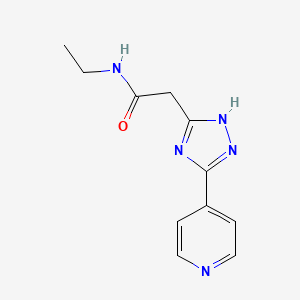![molecular formula C15H16N4O B2902260 1-(2,4-dimethylphenyl)-5-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 887458-72-2](/img/structure/B2902260.png)
1-(2,4-dimethylphenyl)-5-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-dimethylphenyl)-5-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyrazolo[3,4-d]pyrimidine core with a 2,4-dimethylphenyl group at the 1-position and an ethyl group at the 5-position.
作用机制
Target of Action:
The primary target of this compound is Tyrosine-protein kinase SYK . SYK is a non-receptor tyrosine kinase that plays a crucial role in signal transduction downstream of various transmembrane receptors, including classical immunoreceptors like the B-cell receptor (BCR) .
Mode of Action:
The compound interacts with SYK, leading to its activation. Once activated, SYK phosphorylates several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR. These phosphorylation events promote cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Biochemical Pathways:
The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway. Binding of extracellular growth factors to tyrosine receptor kinases activates PI3K, which produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3). The compound binds to PI(3,4,5)P3 through its pleckstrin homology (PH) domain, promoting SYK activation and downstream signaling .
Result of Action:
The compound’s action leads to increased cell survival, proliferation, and protein synthesis. It may also impact immune responses due to its interaction with BCR signaling .
生化分析
Biochemical Properties
1-(2,4-Dimethylphenyl)-5-ethylpyrazolo[3,4-d]pyrimidin-4-one has been found to interact with various enzymes and proteins. For instance, some pyrazolo[3,4-d]pyrimidines have been reported to inhibit CDK2, a cyclin-dependent kinase that plays a crucial role in cell cycle regulation . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition of its activity .
Cellular Effects
In terms of cellular effects, 1-(2,4-Dimethylphenyl)-5-ethylpyrazolo[3,4-d]pyrimidin-4-one has been reported to exhibit cytotoxic activities against various cell lines . It can influence cell function by altering cell signaling pathways and affecting gene expression .
Molecular Mechanism
The molecular mechanism of action of 1-(2,4-Dimethylphenyl)-5-ethylpyrazolo[3,4-d]pyrimidin-4-one involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been shown to inhibit CDK2, which can lead to alterations in cell cycle progression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dimethylphenyl)-5-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized with formamide or a similar reagent to yield the desired pyrazolopyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
化学反应分析
Types of Reactions
1-(2,4-dimethylphenyl)-5-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the pyrazolopyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, amines, or thiols .
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: The parent compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with potential anticancer properties.
Uniqueness
1-(2,4-dimethylphenyl)-5-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the 2,4-dimethylphenyl group enhances its binding affinity to molecular targets, while the ethyl group at the 5-position contributes to its overall stability and bioavailability.
属性
IUPAC Name |
1-(2,4-dimethylphenyl)-5-ethylpyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-4-18-9-16-14-12(15(18)20)8-17-19(14)13-6-5-10(2)7-11(13)3/h5-9H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MISXQCNGROLMIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(C1=O)C=NN2C3=C(C=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B2902179.png)
![2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2902180.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide](/img/structure/B2902181.png)
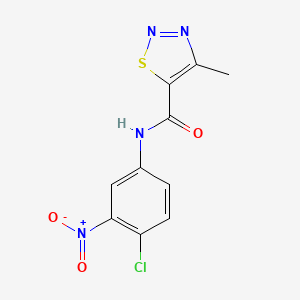
![Ethyl 3-[4-(benzyloxy)phenyl]-2-ethoxy-3-hydroxypropanoate](/img/structure/B2902184.png)

![2-[(2-Methylpropan-2-yl)oxycarbonyl]-5,5-dioxo-1,3,3a,4,6,7-hexahydrothiopyrano[3,4-c]pyrrole-7a-carboxylic acid](/img/structure/B2902186.png)
![N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-4-[cyclopropyl(methyl)sulfamoyl]benzamide](/img/structure/B2902187.png)
![2-{[5-(5-methylfuran-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2902188.png)
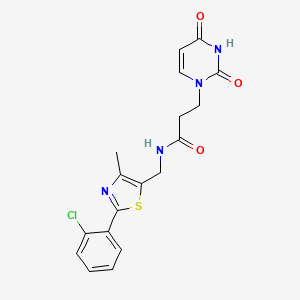
![Tert-butyl 3-methyl-4-[(prop-2-enoylamino)methyl]piperidine-1-carboxylate](/img/structure/B2902192.png)
